molecular formula C16H26Cl2N2O B2772965 2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride CAS No. 1396792-35-0

2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride

Cat. No.: B2772965
CAS No.: 1396792-35-0
M. Wt: 333.3
InChI Key: DFFGURZAKMFAPZ-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride is a chemical compound that features a piperazine ring substituted with a benzyl group and a cyclopropylethanol moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, including its use as a precursor or intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride typically involves the alkylation of 4-benzylpiperazine with a suitable cyclopropyl-containing reagent. One common method includes the reaction of 4-benzylpiperazine with cyclopropylcarbinol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of 4-benzylpiperazine, followed by its reaction with cyclopropylcarbinol under controlled conditions to ensure high yield and purity. The final product is then isolated and purified through crystallization or other suitable techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group or the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A simpler analog with similar structural features but lacking the cyclopropylethanol moiety.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the piperazine ring.

    1-Benzylpiperazine: Similar to 4-benzylpiperazine but with the benzyl group attached to a different nitrogen atom in the piperazine ring.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride is unique due to the combination of the piperazine ring, benzyl group, and cyclopropylethanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c19-16(15-6-7-15)13-18-10-8-17(9-11-18)12-14-4-2-1-3-5-14;;/h1-5,15-16,19H,6-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFGURZAKMFAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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